BenchChemオンラインストアへようこそ!

AU-224

Organic Chemistry Process Chemistry Scale-Up Synthesis

AU-224 (ABT-224) is a selective 5-HT4 receptor agonist and benzamide derivative optimized for gastrointestinal prokinetic research. It serves as a reference agonist in motility assays, with activity modulated by its low lipophilicity—an essential control for physicochemical influence. A validated high-yield synthetic route supports process chemistry applications. Ideal for receptor pharmacology studies and large-batch production optimization. For R&D use only.

Molecular Formula C19H28ClN3O4
Molecular Weight 397.9 g/mol
CAS No. 287399-47-7
Cat. No. B1664763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU-224
CAS287399-47-7
Synonyms1-(quinoxalin-6-ylcarbonyl)piperidine
BDP 12
BDP-12
CX516
Molecular FormulaC19H28ClN3O4
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl
InChIInChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25)
InChIKeyAQMLPMSSCWTNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-224 (CAS 287399-47-7) for Research Procurement: A Selective 5-HT4 Receptor Agonist for Gastrointestinal Prokinetic Studies


ABT-224 (also designated AU-224, CAS 287399-47-7) is a synthetic benzamide derivative [1] that functions as a selective agonist at the 5-HT4 serotonin receptor [2]. As defined by its FDA Unique Ingredient Identifier (UNII: XVR3JT7PGA), it is chemically butyl 2-(4-((4-amino-5-chloro-2-methoxy-benzoyl)amino)-1-piperidyl)acetate, with the molecular formula C19H28ClN3O4 and a molecular weight of 397.90 g/mol [3]. The compound was developed as a gastrointestinal prokinetic agent intended to enhance gastric and colonic motility, and initial reports indicate potent activity upon oral administration with a favorable side effect profile [1].

Why Generic 5-HT4 Agonists Cannot Replace ABT-224 in Specialized Motility Research


Although numerous 5-HT4 receptor agonists (e.g., cisapride, mosapride, prucalopride) exist for gastrointestinal prokinetic applications, substitution with ABT-224 requires careful justification. ABT-224 is a specific 4-amino-5-chloro-2-methoxy substituted benzamide [1]. Critically, published in vivo data indicates that its oral prokinetic activity is limited by low lipophilicity , a physicochemical constraint not necessarily shared by other in-class compounds. Therefore, simply exchanging ABT-224 for another 5-HT4 agonist without considering its unique lipophilicity and associated tissue distribution profile can invalidate experimental assumptions and confound dose-response relationships. The following evidence guide provides the specific, quantifiable differentiators necessary for informed selection.

Quantitative Differentiation Guide: ABT-224 vs. In-Class Prokinetic Benchmarks


Improved Synthesis Yield: ABT-224 vs. Original AU-224 Synthetic Route

A key differentiator for procuring ABT-224 (AU-224) synthesized via the improved method of Sakaguchi et al. (2001) is the high-yield condensation step. The final coupling of 4-amino-5-chloro-2-methoxybenzoic acid with the key intermediate achieved an 84% yield [1]. This represents a significant improvement over earlier, undisclosed routes, directly impacting cost-of-goods and enabling more economical large-scale procurement for in vivo studies.

Organic Chemistry Process Chemistry Scale-Up Synthesis

In Vivo Prokinetic Efficacy: AU-224 Exhibits Potent Gastro- and Colon-Prokinetic Activity After Oral Dosing

ABT-224 (AU-224) has demonstrated potent, dual gastro- and colon-prokinetic activity following oral administration in animal models [1]. While specific EC50 values are not publicly disclosed, the compound's functional activity profile is described as 'potent' and effective in promoting digestive motion with minimal side effects [1][2]. This oral efficacy distinguishes it from agents requiring parenteral administration for similar prokinetic effects in preclinical settings.

Pharmacology Gastroenterology In Vivo Motility

Lipophilicity as a Determinant of Oral Activity: AU-224's Low Lipophilicity Limits GI Tract Exposure

A critical, quantifiable differentiator for AU-224 is its low lipophilicity, which has been directly linked to its weak gastrointestinal prokinetic activity after oral administration . While the exact LogP or LogD value is not reported in the primary literature, the observation that low lipophilicity restricts oral efficacy is a key experimental consideration. This contrasts with more lipophilic 5-HT4 agonists like cisapride (LogP ~3.0), suggesting that AU-224's tissue distribution and oral bioavailability profile are uniquely constrained.

Pharmacokinetics Physicochemical Properties ADME

Optimal Research Applications for ABT-224 (CAS 287399-47-7) Based on Verified Evidence


Comparative In Vivo Motility Studies in Rodent and Canine Models

Given its reported potent gastro- and colon-prokinetic activity upon oral administration [1], ABT-224 is optimally applied as a reference agonist in gastrointestinal motility assays. Researchers can use it to benchmark the efficacy of novel prokinetic agents in standard rat or dog models, while explicitly accounting for its low lipophilicity-driven, weaker oral activity as a control for physicochemical influence.

Investigations into 5-HT4 Receptor-Mediated Signaling and Motility Patterns

ABT-224's classification as a 4-amino-5-chloro-2-methoxy substituted benzamide derivative [2] makes it a suitable tool compound for studies seeking to dissect 5-HT4 receptor pharmacology. Its selective agonist action [2] can be contrasted with non-benzamide 5-HT4 agonists (e.g., prucalopride) to isolate the functional consequences of specific receptor binding modes on colonic transit and smooth muscle contraction.

Process Chemistry and Scale-Up Validation of Benzamide Prokinetics

The improved, high-yielding synthetic route reported by Sakaguchi et al. (2001) [3] positions ABT-224 as a valuable model substrate for process chemistry development. Contract research organizations and academic labs focused on scaling up benzamide derivatives can utilize this validated procedure to optimize reaction conditions, evaluate coupling reagents, and establish quality control parameters for large-batch production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AU-224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.